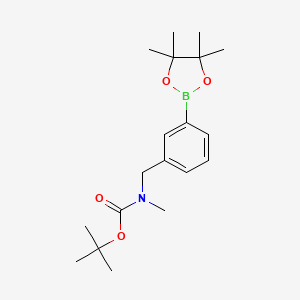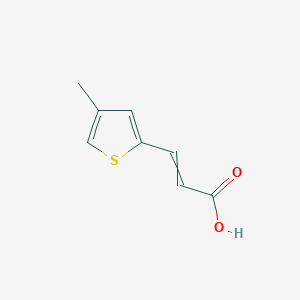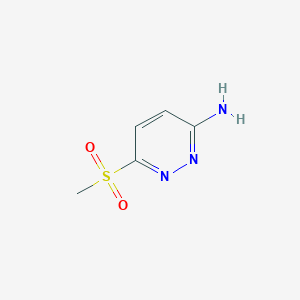
3-哒嗪胺,6-(甲磺酰基)-
描述
3-Pyridazinamine, 6-(methylsulfonyl)- is a chemical compound with the molecular formula C5H7N3O2S . It is used in diverse scientific research due to its intriguing properties and reactivity.
Molecular Structure Analysis
The molecular structure of 3-Pyridazinamine, 6-(methylsulfonyl)- consists of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 173.193 Da and the monoisotopic mass is 173.025894 Da .科学研究应用
抗菌应用
一项研究专注于合成基于嘧啶衍生物的新型抗菌添加剂,用于表面涂层和印刷油墨应用。当这些化合物被掺入聚氨酯清漆和印刷油墨浆中时,显示出非常好的抗菌效果,表明具有针对微生物生长的保护涂层的潜力 (El-Wahab 等人,2015 年)。
抗疟疾药物开发
另一项研究重点介绍了一种有效的抗疟疾药物先导的预配方研究,展示了该化合物的各种固体形式,以解决其水溶性差的问题。这项研究对于进一步开发有效的抗疟疾疗法至关重要 (Noonan 等人,2019 年)。
新型合成方法
一项研究报道了取代的吡嗪-3,6-二胺的简便合成,重点介绍了一种生成具有药物化学潜力的支架的新方法。该方法无需额外的保护基团,简化了这些杂环化合物的合成 (Wlochal 和 Bailey,2015 年)。
吡嗪衍生物的探索
对吡嗪衍生物的研究证明了合成具有抗菌活性的化合物,进一步强调了这一化学类在开发新的抗菌剂中的用途 (El-Mariah 等人,2006 年)。
抗病毒活性研究
一项关于取代嘧啶衍生物的研究发现了对 BK 多瘤病毒具有有效抗病毒活性的化合物,表明这些化学物质在抗病毒药物开发中的潜力 (Solomyannyi 等人,2020 年)。
安全和危害
The safety data sheet for a similar compound, 6-Bromo-3-pyridazinamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
未来方向
3-Pyridazinamine, a similar compound, has been found to have various applications in the chemical industry, including water treatment, pharmaceuticals, catalysis, agrochemicals, and biodegradation . It is also being investigated as a potential herbicide and a potential biodegradable plasticizer . These applications could potentially extend to 3-Pyridazinamine, 6-(methylsulfonyl)-.
作用机制
Target of Action
6-(methylsulfonyl)pyridazin-3-amine, a derivative of pyridazine, is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, to which this compound belongs, have been associated with a plethora of activities .
Mode of Action
It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(methylsulfonyl)pyridazin-3-amine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
3-Pyridazinamine, 6-(methylsulfonyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .
Cellular Effects
The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Pyridazinamine, 6-(methylsulfonyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, it has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridazinamine, 6-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-Pyridazinamine, 6-(methylsulfonyl)- can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Pyridazinamine, 6-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, it has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species .
Transport and Distribution
The transport and distribution of 3-Pyridazinamine, 6-(methylsulfonyl)- within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions can affect the compound’s efficacy and toxicity, as well as its overall distribution within the body .
Subcellular Localization
The subcellular localization of 3-Pyridazinamine, 6-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .
属性
IUPAC Name |
6-methylsulfonylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFILSRYYRSYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737189 | |
| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61071-25-8 | |
| Record name | 6-(Methanesulfonyl)pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylsulfonyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




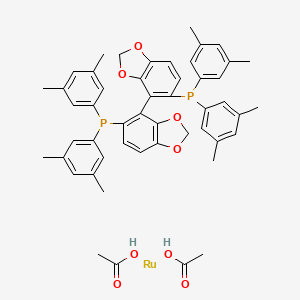
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)

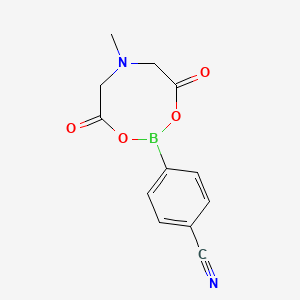

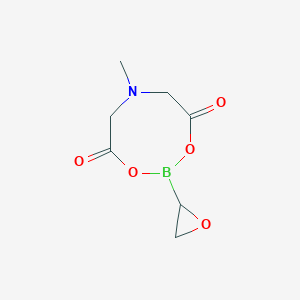
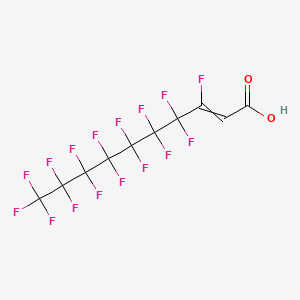
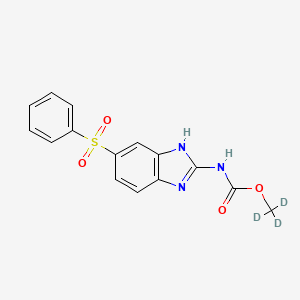
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
